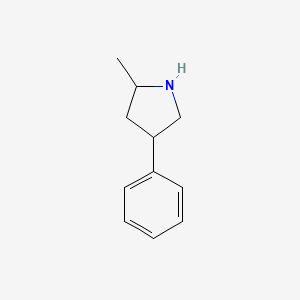

2-Methyl-4-phenylpyrrolidine

説明

Synthesis Analysis

The synthesis of derivatives of 2-methyl-4-phenylpyrrolidine, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole, followed by alkene reduction. This methodology highlights an efficient means of constructing molecules where the aryl sulfonyl moiety serves both as an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2-methyl-3-(2-nitro-phenyl)-4-phenyl-[1,2,4]oxadiazolidin-5-one, has been elucidated through single-crystal X-ray diffraction studies. These analyses provide insight into the conformational flexibility and intermolecular interactions that may be relevant to 2-methyl-4-phenylpyrrolidine derivatives (Karabıyık et al., 2005).

Chemical Reactions and Properties

2-Methyl-4-phenylpyrrolidine derivatives have been utilized as chiral diamine ligands for copper(II)-catalyzed Henry reactions, exhibiting excellent yields and high levels of enantiocontrol. This indicates the compound's potential as a versatile reagent in asymmetric synthesis (Scharnagel et al., 2014).

Physical Properties Analysis

The synthesis and physical properties of related pyrrolidine derivatives, such as (R)-2-methylpyrrolidine, have been reported, providing an efficient and high-yielding synthesis route. This work offers a basis for understanding the physical properties of 2-methyl-4-phenylpyrrolidine, including solubility, melting point, and boiling point (Zhao et al., 2006).

Chemical Properties Analysis

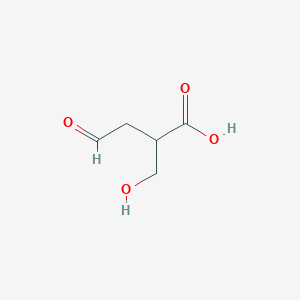

The chemical properties of 2-methyl-4-phenylpyrrolidine can be inferred from studies on similar compounds, such as the reductive amination of dicarbonyl compounds leading to N-substituted pyrrolidines. These reactions showcase the nucleophilic character of the nitrogen atom in the pyrrolidine ring, which is likely applicable to 2-methyl-4-phenylpyrrolidine as well (Manescalchi et al., 1994).

科学的研究の応用

Synthesis of 2-Methyl-4-phenylpyrrolidine Derivatives : The synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine has been achieved through the double reduction of cyclic sulfonamide precursors. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

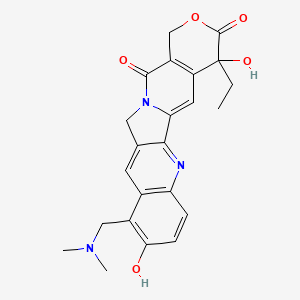

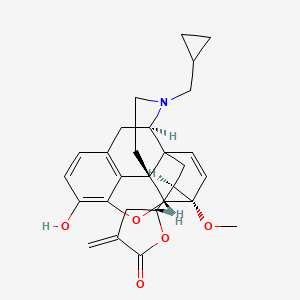

Application in Bromodomain Inhibition : Substituted 1-methyl-4-phenylpyrrolidin-2-ones have been designed as N-methylpyrrolidone-derived bromodomain inhibitors. These derivatives have been synthesized and show improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).

Arylation of N-phenylpyrrolidine : A method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine without a directing group has been developed. This process uses Ru(H)2(CO)(PCy3)3 as the catalyst and has potential applications in functionalizing pyrrolidine derivatives (Sezen & Sames, 2005).

Neuroprotective Drugs : A study on 2R,4R-aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) indicates that it acts as an agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, protecting neurons against excitotoxic degeneration. This encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

Antibacterial Activity : Research on structure-activity relationships of 1beta-methyl-2-[(3S,5R)-5-(4-aminomethylphenyl)pyrrolidin-3-ylthio]carbapenems suggests that certain side-chain structures enhance antibacterial activity against MRSA and Pseudomonas aeruginosa strains (Sato et al., 2002).

Medicinal Chemistry Applications : 4-Fluoropyrrolidine derivatives, useful in medicinal chemistry applications such as dipeptidyl peptidase IV inhibitors, have been synthesized and converted to useful intermediates (Singh & Umemoto, 2011).

Catalytic Henry Reactions : A cis-2-aminomethyl-5-phenylpyrrolidine, derived from methyl Boc-L-pyroglutamate, has been used as a chiral ligand for Cu(II)-catalysed Henry reactions, achieving excellent yields and superb levels of enantiocontrol (Scharnagel et al., 2014).

Safety And Hazards

The safety information for 2-Methyl-4-phenylpyrrolidine indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-methyl-4-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFFHJJRTWGOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90989395 | |

| Record name | 2-Methyl-4-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-phenylpyrrolidine | |

CAS RN |

6947-14-4 | |

| Record name | NSC56584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90989395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

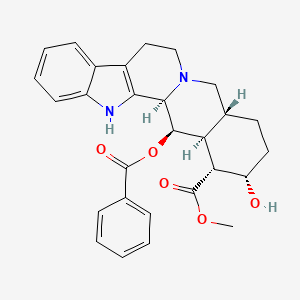

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。